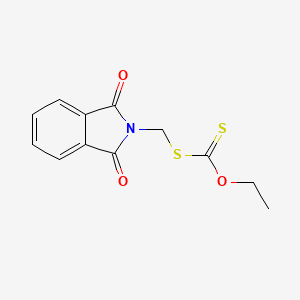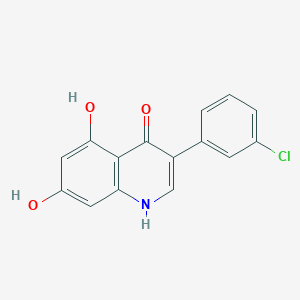
3-(3-chlorophenyl)-5,7-dihydroxy-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a chlorophenyl group at the 3-position and hydroxyl groups at the 5 and 7 positions of the quinolinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one typically involves the condensation of 3-chlorobenzaldehyde with appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion to quinones.
Reduction: Conversion of the quinolinone ring to dihydroquinoline derivatives.
Substitution: Replacement of the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolines, and quinone derivatives, depending on the reaction conditions and reagents used.
科学研究应用
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and target molecules.
相似化合物的比较
Similar Compounds
- 3-Chlorophenyl isocyanate
- Carbonyl cyanide m-chlorophenyl hydrazone
- 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one is unique due to the presence of both chlorophenyl and hydroxyl groups on the quinolinone ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
属性
CAS 编号 |
206536-31-4 |
|---|---|
分子式 |
C15H10ClNO3 |
分子量 |
287.70 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-5,7-dihydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO3/c16-9-3-1-2-8(4-9)11-7-17-12-5-10(18)6-13(19)14(12)15(11)20/h1-7,18-19H,(H,17,20) |
InChI 键 |
ZDTZOBIXVNHHCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC3=C(C2=O)C(=CC(=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


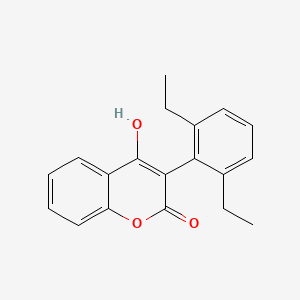
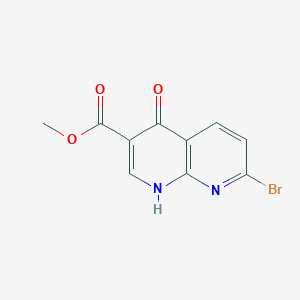
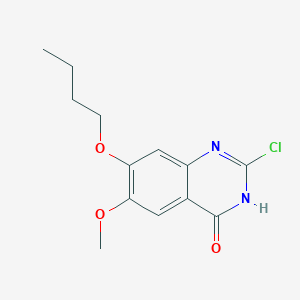
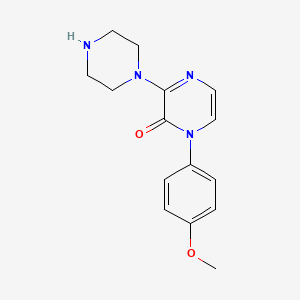
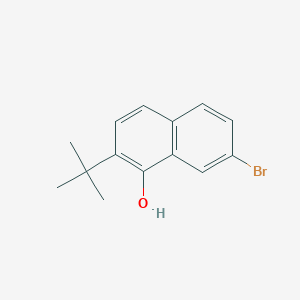

![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)

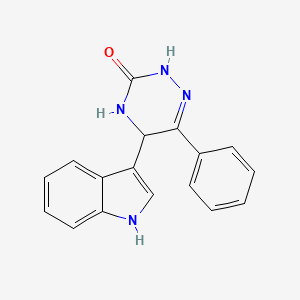
![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)


